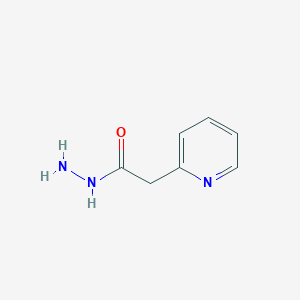

2-(Pyridin-2-yl)acetohydrazide

Description

BenchChem offers high-quality 2-(Pyridin-2-yl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-2-yl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-10-7(11)5-6-3-1-2-4-9-6/h1-4H,5,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPAJWLZXPNDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449526 | |

| Record name | 2-(pyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-05-2 | |

| Record name | 2-Pyridineacetic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(pyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-(Pyridin-2-yl)acetohydrazide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Pyridin-2-yl)acetohydrazide, a pivotal heterocyclic compound in medicinal chemistry and drug development. The document details a robust, field-proven protocol for its synthesis via the hydrazinolysis of ethyl 2-(pyridin-2-yl)acetate. It offers in-depth explanations of the underlying reaction mechanism, safety considerations, and purification strategies. Furthermore, a full suite of characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), is described with expected data, ensuring product identity and purity. This whitepaper is designed to serve as an essential resource for researchers, chemists, and professionals in the pharmaceutical industry, providing the technical accuracy and practical insights required for successful synthesis and application of this versatile molecule.

Introduction: The Significance of the Pyridine-Hydrazide Scaffold

In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance. Among these, molecules incorporating the pyridine ring and the hydrazide functional group have emerged as "privileged structures" due to their remarkable versatility and broad spectrum of biological activities.[1][2] The pyridine moiety, a bioisostere of a phenyl ring but with enhanced polarity and hydrogen bonding capabilities, is a cornerstone in numerous FDA-approved drugs.[2][3] Its presence often improves pharmacokinetic properties like solubility and bioavailability.[3]

The hydrazide functional group (-CONHNH₂) is a key pharmacophore and a versatile synthetic intermediate.[2][4] Hydrazides and their derivatives, such as hydrazones, are known to exhibit a wide array of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5][6][7] The ability of the hydrazide group to act as a precursor for various other heterocyclic systems (e.g., oxadiazoles, triazoles) further amplifies its utility in constructing diverse chemical libraries for high-throughput screening.[6]

2-(Pyridin-2-yl)acetohydrazide combines these two powerful moieties, creating a molecule that serves as a critical building block for novel therapeutic agents. Its structure is a frequent starting point for the synthesis of more complex molecules targeting a range of diseases.[6][8][9] This guide provides a detailed, reliable methodology for its preparation and rigorous characterization, empowering researchers to confidently utilize this compound in their drug discovery programs.

Synthesis Methodology

The most direct and widely adopted method for synthesizing 2-(Pyridin-2-yl)acetohydrazide is the nucleophilic acyl substitution reaction between an ester, ethyl 2-(pyridin-2-yl)acetate, and hydrazine hydrate. This process, known as hydrazinolysis, is efficient and generally high-yielding.

Principle of the Reaction

The synthesis hinges on the nucleophilic attack of the highly reactive terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ethyl acetate group. The ethoxy group (-OEt) of the ester serves as a good leaving group, facilitating the formation of the more stable hydrazide product. The reaction is typically conducted in an alcoholic solvent, such as ethanol, which effectively dissolves both reactants and facilitates the reaction under reflux conditions.

Visualizing the Synthesis Workflow

The entire process, from reactants to the purified final product, can be visualized as a streamlined workflow.

Caption: Experimental workflow for the synthesis of 2-(Pyridin-2-yl)acetohydrazide.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Key Properties |

| Ethyl 2-(pyridin-2-yl)acetate | C₉H₁₁NO₂ | 165.19 | 2545-67-7 | Starting ester, liquid |

| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 7803-57-8 | Nucleophile, corrosive liquid |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Solvent, flammable liquid |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For washing/trituration, flammable |

| Round-bottom flask | - | - | - | Reaction vessel |

| Reflux condenser | - | - | - | To prevent solvent loss |

| Magnetic stirrer/hotplate | - | - | - | For heating and mixing |

| TLC plates (Silica gel) | - | - | - | For reaction monitoring |

| Buchner funnel & flask | - | - | - | For vacuum filtration |

Step-by-Step Experimental Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(pyridin-2-yl)acetate (e.g., 0.1 mol, 16.5 g).

-

Solvation: Add absolute ethanol (100 mL) to the flask and stir until the ester is fully dissolved.

-

Reagent Addition: Carefully add hydrazine hydrate (e.g., 0.2 mol, ~10 mL) to the solution dropwise. Causality Note: Hydrazine hydrate is used in excess (typically 2-3 equivalents) to drive the reaction to completion and ensure all the starting ester is consumed.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Allow the reaction to proceed for 6-12 hours.[10] Self-Validation: The progress of the reaction should be monitored every 2 hours using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane 7:3). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Work-up & Isolation: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. The product will often begin to crystallize out of the solution upon cooling.

-

Crystallization: To maximize yield, the flask can be placed in an ice bath for 30-60 minutes to induce further precipitation of the product.

-

Purification: Collect the white crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any residual hydrazine hydrate and unreacted starting materials.[11]

-

Drying: Dry the purified product under vacuum at 40-50°C for several hours to obtain the final, pure 2-(Pyridin-2-yl)acetohydrazide.

Reaction Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.

Caption: Mechanism of hydrazinolysis for hydrazide synthesis.

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

-

Leaving Group Expulsion: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the ethoxy group (-OEt) is expelled as a leaving group (ethoxide). The ethoxide is then protonated by the solvent or another hydrazine molecule to form ethanol.

Physicochemical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(Pyridin-2-yl)acetohydrazide.

Characterization Techniques & Expected Results

| Technique | Purpose | Expected Observations & Data |

| Appearance | Physical State | White to off-white crystalline solid. |

| Melting Point | Purity Indicator | A sharp melting point in the range of 110-114°C. A broad range suggests impurities. |

| FT-IR (KBr, cm⁻¹) | Functional Group ID | ~3300-3200: N-H stretching (hydrazide NH, NH₂); ~3050: Aromatic C-H stretch; ~1660: C=O stretching (amide I band); ~1600, 1480: Pyridine ring C=C and C=N stretching.[8] |

| ¹H NMR (DMSO-d₆, ppm) | Proton Environment | ~9.2 (s, 1H): -CONH- proton; ~8.5 (d, 1H): Pyridine H6; ~7.7 (t, 1H): Pyridine H4; ~7.2-7.3 (m, 2H): Pyridine H3 & H5; ~4.2 (s, 2H): -NH₂ protons; ~3.6 (s, 2H): -CH₂- protons. |

| ¹³C NMR (DMSO-d₆, ppm) | Carbon Skeleton | ~168: C=O (amide); ~157: Pyridine C2; ~149: Pyridine C6; ~137: Pyridine C4; ~124: Pyridine C5; ~122: Pyridine C3; ~42: -CH₂-. |

| Mass Spec. (ESI+) | Molecular Weight | [M+H]⁺: Expected m/z at 152.08.[12] [M+Na]⁺: Expected m/z at 174.06.[12] |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Applications in Research and Drug Development

2-(Pyridin-2-yl)acetohydrazide is not typically an end-product but rather a versatile intermediate for creating a vast library of bioactive compounds.

-

Antitubercular Agents: The hydrazide moiety is famous for its role in the frontline tuberculosis drug, Isoniazid. This scaffold is frequently used to synthesize new hydrazone derivatives with potential activity against Mycobacterium tuberculosis.[4]

-

Anticancer Agents: It serves as a precursor for synthesizing various heterocyclic compounds like triazoles and thiadiazoles, which have been investigated for their cytotoxic effects against various cancer cell lines.[6][13]

-

Antimicrobial Agents: By condensing the terminal -NH₂ group with various aldehydes and ketones, a wide range of Schiff bases (hydrazones) can be formed. These compounds are extensively studied for their antibacterial and antifungal properties.[11][14]

-

Coordination Chemistry: The pyridine nitrogen and the hydrazide group provide excellent coordination sites for metal ions, making it a valuable ligand in the synthesis of metal complexes with potential catalytic or therapeutic applications.[8]

Conclusion

This guide has presented a detailed and reliable protocol for the synthesis of 2-(Pyridin-2-yl)acetohydrazide, a compound of significant value in medicinal chemistry. The methodology, based on the hydrazinolysis of an ethyl ester, is robust, scalable, and straightforward. By following the outlined experimental and characterization procedures, researchers can confidently produce high-purity material. The inherent chemical reactivity of both the pyridine and hydrazide functionalities ensures that this molecule will continue to be a valuable and frequently employed building block in the ongoing quest for novel therapeutic agents.

References

- CN109503469B - Preparation method of 2-acetylpyridine - Google P

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (URL: [Link])

-

Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC - NIH. (URL: [Link])

-

Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents - SciELO México. (URL: [Link])

-

Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - NCBI. (URL: [Link])

-

Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - MDPI. (URL: [Link])

-

Synthesis of (E)-N'-(pyridine-2-ylmethylene) picolino hydrazide with promising antimicrobial and - AWS. (URL: [Link])

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (URL: [Link])

-

Synthesis of pyridin-2-yl keto esters 2a–c. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

2-(pyridin-2-yl)acetohydrazide (C7H9N3O) - PubChemLite. (URL: [Link])

-

Synthesis and Pharmacological Profile of Hydrazide Compounds - ProQuest. (URL: [Link])

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - ACS Publications. (URL: [Link])

-

Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing). (URL: [Link])

-

Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives - Journal of Applied Pharmaceutical Science. (URL: [Link])

-

2-(Pyridin-2-yl)acetohydrazide | C7H9N3O | CID 10953699 - PubChem. (URL: [Link])

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (URL: [Link])

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed. (URL: [Link])

-

Hydrazide-based drugs in clinical use. | Download Scientific Diagram - ResearchGate. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(Pyridin-2-yl)acetohydrazide | 673-05-2 | Benchchem [benchchem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Synthesis and Pharmacological Profile of Hydrazide Compounds - ProQuest [proquest.com]

- 5. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric [mdpi.com]

- 9. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 12. PubChemLite - 2-(pyridin-2-yl)acetohydrazide (C7H9N3O) [pubchemlite.lcsb.uni.lu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and weight of 2-(Pyridin-2-yl)acetohydrazide

Technical Monograph: 2-(Pyridin-2-yl)acetohydrazide Molecular Architectures & Synthetic Applications in Drug Discovery [1]

Part 1: Executive Summary & Core Identity

2-(Pyridin-2-yl)acetohydrazide (CAS: 673-05-2) represents a critical scaffold in medicinal chemistry and coordination complex design.[1] Functioning as a bidentate or tridentate ligand, it bridges the gap between organic synthesis and bioinorganic chemistry.[1] Its utility stems from the hydrazide-hydrazone pharmacophore , a privileged structure in drug development known for its ability to form hydrogen bond networks and chelate transition metals—mechanisms central to enzyme inhibition and DNA intercalation.[1]

This guide provides a definitive technical analysis of its physicochemical properties, synthesis protocols, and application logic, designed for researchers requiring high-fidelity data for experimental design.[1]

Part 2: Physicochemical Profile

The molecular weight and formula are not merely identifiers but predictors of the compound's behavior in biological systems (Lipinski’s Rule of 5) and mass spectrometry.[1]

Table 1: Core Chemical Specifications

| Property | Specification | Technical Insight |

| IUPAC Name | 2-(Pyridin-2-yl)acetohydrazide | Defines the 2-substitution pattern essential for N,N-chelation.[1] |

| Molecular Formula | Nitrogen-rich core contributes to high polarity and H-bond donor capacity.[1] | |

| Molecular Weight | 151.17 g/mol | Low MW (<500 Da) favors oral bioavailability and blood-brain barrier penetration.[1] |

| Exact Mass | 151.0746 Da | Critical for high-resolution MS (HRMS) confirmation.[1] |

| CAS Number | 673-05-2 | Unique identifier for regulatory and procurement verification.[1] |

| Physical State | Solid (Crystalline) | Typically isolated as a white/off-white solid; hygroscopic nature requires inert storage.[1] |

| Solubility | DMSO, Methanol, Ethanol | High solubility in polar aprotic solvents; sparing solubility in non-polar media.[1] |

| SMILES | C1=CC=NC(=C1)CC(=O)NN | Useful for chemoinformatic docking studies. |

Part 3: Synthesis & Experimental Protocol

The "Why" Behind the Method: The synthesis follows a nucleophilic acyl substitution mechanism.[1] We utilize ethyl 2-(pyridin-2-yl)acetate as the electrophile and hydrazine hydrate as the nucleophile.[1]

-

Critical Control Point: An excess of hydrazine is mandatory.[1] Using stoichiometric amounts often leads to the formation of the symmetrical dimer (di-hydrazide), an unwanted impurity that is difficult to separate.

-

Solvent Choice: Ethanol is preferred over methanol to maintain a higher reflux temperature (

vs

Protocol: Hydrazinolysis of Pyridyl Esters

-

Reagent Preparation:

-

Nucleophilic Attack:

-

Reflux:

-

Isolation:

-

Purification:

Visualization: Synthetic Pathway

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of 2-(pyridin-2-yl)acetohydrazide.

Part 4: Structural Characterization Logic

To validate the identity of the synthesized compound, researchers must look for specific spectral signatures.[1]

-

NMR (DMSO-

-

Pyridine Ring: Look for the characteristic 4-proton pattern (

) in the aromatic region (7.0–8.6 ppm). -

Methylene Bridge (

): A sharp singlet around 3.6–3.8 ppm .[1] This shift is diagnostic; it proves the carbonyl is still attached to the pyridine ring via the methylene spacer.[1] -

Hydrazide Protons:

- (Amide): Broad singlet, typically 9.0–9.5 ppm .[1]

-

(Amine): Broad signal, often 4.0–4.5 ppm (exchangeable with

-

-

IR Spectroscopy:

-

Carbonyl (C=O): Strong band at 1650–1670 cm⁻¹ (Amide I).

-

N-H Stretch: Doublet or broad band at 3200–3400 cm⁻¹ .[1]

-

Part 5: Applications & Mechanism of Action

Coordination Chemistry (Ligand Behavior)

The compound acts as a chelating agent for transition metals (Cu, Zn, Fe). The "bite angle" formed between the pyridine nitrogen and the amide oxygen (or nitrogen in enol form) creates stable 5- or 6-membered metallocycles.[1]

-

Utility: These complexes are often screened for superoxide dismutase (SOD) mimicry or DNA cleavage activity.[1]

Drug Design (Scaffold Hopping)

The hydrazide moiety is a precursor to 1,3,4-oxadiazoles and 1,2,4-triazoles via cyclization reactions. These heterocycles are bioisosteres of amides and esters, offering improved metabolic stability.[1]

-

Target: The hydrazone derivatives (formed by reacting the hydrazide with aldehydes) are potent inhibitors of iron-dependent enzymes due to their iron-chelating capacity.[1]

Visualization: Chelation & Reactivity

Figure 2: Divergent applications in coordination chemistry and pharmacophore generation.[1]

Part 6: Safety & Handling (GHS Standards)

While valuable, this compound poses specific hazards typical of hydrazides.[1]

-

GHS Classification:

-

Handling Protocol:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10953699, 2-(Pyridin-2-yl)acetohydrazide. Retrieved from [Link]

-

Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301.[1] (Context: Biological activity of hydrazide derivatives).

-

European Chemicals Agency (ECHA). Registration Dossier: 2-(pyridin-2-yl)acetohydrazide.[1][3] Retrieved from [Link]

-

Rollas, S., & Küçükgüzel, Ş.[1][4] G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. (Context: Mechanism of action for hydrazide-derived pharmacophores).

Sources

An In-depth Technical Guide to the Solubility of 2-(Pyridin-2-yl)acetohydrazide

This guide provides a comprehensive analysis of the solubility characteristics of 2-(Pyridin-2-yl)acetohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the limited availability of direct, quantitative solubility data in publicly accessible literature, this document synthesizes theoretical principles, data from structurally analogous compounds, and detailed experimental protocols to empower researchers in their formulation and development endeavors.

Introduction: The Significance of Solubility for 2-(Pyridin-2-yl)acetohydrazide

2-(Pyridin-2-yl)acetohydrazide (PubChem CID: 10953699) is a molecule featuring a pyridine ring linked to an acetohydrazide moiety.[1] This structural combination imparts a unique set of physicochemical properties that are crucial for its biological activity and pharmaceutical development. Hydrazide derivatives are recognized as important pharmacophores due to their wide range of biological activities, including antimicrobial and antitumor properties.[2][3] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of the solubility of 2-(Pyridin-2-yl)acetohydrazide in various solvents is therefore paramount for designing effective drug delivery systems and for optimizing reaction conditions during synthesis and purification.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The key physicochemical properties of 2-(Pyridin-2-yl)acetohydrazide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [1] |

| XLogP3 | -1.0 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

The negative XLogP3 value suggests that 2-(Pyridin-2-yl)acetohydrazide is a hydrophilic compound, indicating a preference for polar solvents over nonpolar ones. The presence of two hydrogen bond donors (the -NH₂ and -NH- groups) and three hydrogen bond acceptors (the carbonyl oxygen and the two nitrogen atoms) further supports its potential for strong interactions with protic and polar aprotic solvents.

Based on these properties and solubility data for structurally related compounds such as 2-pyridylacetic acid hydrochloride (soluble in water; slightly soluble in DMSO, ethanol, and methanol), the following solubility profile can be predicted.[4][5]

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble | The molecule's ability to form multiple hydrogen bonds with water molecules, coupled with its overall polarity, suggests good aqueous solubility. The pyridine nitrogen can also be protonated, further enhancing water solubility. |

| Methanol | Soluble | Methanol can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the hydrazide and pyridine moieties. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should allow for good solubility.[6] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many polar compounds. |

| Dimethylformamide (DMF) | Soluble | DMF is another polar aprotic solvent with a strong capacity for dissolving polar molecules.[6] | |

| Acetone | Moderately Soluble | While polar, acetone is a weaker hydrogen bond acceptor than DMSO and DMF, which may result in slightly lower solubility. | |

| Nonpolar | Chloroform | Slightly Soluble to Insoluble | The polarity of chloroform may allow for some limited interaction, but the overall nonpolar character is not expected to effectively solvate the highly polar 2-(pyridin-2-yl)acetohydrazide.[6] |

| Toluene | Insoluble | As a nonpolar aromatic solvent, toluene is unlikely to be a suitable solvent. | |

| Hexane | Insoluble | The nonpolar aliphatic nature of hexane will not favor interaction with the polar functional groups of the molecule. |

Theoretical Framework: Intermolecular Interactions

The dissolution of a solute in a solvent is an energetically driven process governed by the principle of "like dissolves like." This is a reflection of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Caption: Workflow for the shake-flask solubility determination method.

Materials and Equipment

-

2-(Pyridin-2-yl)acetohydrazide (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2-(Pyridin-2-yl)acetohydrazide of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., DMSO or methanol). These will be used to generate a calibration curve.

-

Sample Preparation:

-

Add an excess amount of solid 2-(Pyridin-2-yl)acetohydrazide to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be visible after equilibration.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Alternatively, filter the suspension using a syringe filter chemically compatible with the solvent.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using HPLC-UV or UV-Vis spectrophotometry.

-

-

Quantification:

-

Using the calibration curve, determine the concentration of 2-(Pyridin-2-yl)acetohydrazide in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Conclusion

References

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ChemBK. 2-Pyridine Acetic Acid HCl. [Link]

-

MDPI. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. [Link]

-

PubChem. 2-(Pyridin-2-yl)acetohydrazide. [Link]

-

PubChem. 2-(5-(Pyridin-3-yl)-2h-tetrazol-2-yl) acetohydrazide. [Link]

-

PubChem. 2-(Pyridin-4-yl)acetohydrazide. [Link]

-

PubChem. (2H4)Tetrahydro(2H4)furan. [Link]

-

PubMed. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. [Link]

-

National Institutes of Health. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

-

ResearchGate. Chromatographic methods of determining hydrazine and its polar derivatives. [Link]

-

ResearchGate. Synthesis, Characterization, Crystal structure and Hirshfeld Surface Analysis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide. [Link]

-

International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Wikipedia. Hydrazine. [Link]

Sources

- 1. 2-(Pyridin-2-yl)acetohydrazide | C7H9N3O | CID 10953699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Pyridylacetic acid hydrochloride | 16179-97-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. adipogen.com [adipogen.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-(Pyridin-2-yl)acetohydrazide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for understanding and evaluating the thermal stability and decomposition pathways of 2-(Pyridin-2-yl)acetohydrazide. In the absence of extensive published experimental data on this specific molecule, this document, authored from the perspective of a Senior Application Scientist, emphasizes the foundational principles and robust experimental methodologies required for a thorough investigation. By synthesizing information from related hydrazide and pyridine compounds, this guide outlines the expected thermal behavior, proposes potential decomposition mechanisms, and provides detailed protocols for comprehensive thermal analysis. This approach is designed to empower researchers to conduct self-validating studies, ensuring scientific integrity and generating reliable data for applications in pharmaceutical development and materials science.

Introduction: The Significance of 2-(Pyridin-2-yl)acetohydrazide

2-(Pyridin-2-yl)acetohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a pyridine ring and an acetohydrazide moiety, makes it a versatile building block for the synthesis of various biologically active molecules. Hydrazide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The pyridine nucleus is a common feature in many pharmaceuticals, contributing to their therapeutic efficacy and pharmacokinetic profiles.

Given its potential applications, a thorough understanding of the thermal stability of 2-(Pyridin-2-yl)acetohydrazide is paramount. Thermal decomposition can impact the shelf-life, storage conditions, and manufacturing processes of any active pharmaceutical ingredient (API) or intermediate. This guide provides a comprehensive overview of the principles and techniques for assessing its thermal properties.

Predicted Thermal Behavior: An Expert's Perspective

Based on the constituent functional groups, we can anticipate the key thermal events for 2-(Pyridin-2-yl)acetohydrazide. The acetohydrazide group is known to be thermally labile, while the pyridine ring is generally more stable. Therefore, the initial decomposition is likely to be centered on the hydrazide portion of the molecule.

Expected Thermal Events:

-

Melting: A sharp endothermic peak is expected on a Differential Scanning Calorimetry (DSC) thermogram, corresponding to the melting point of the crystalline solid.

-

Decomposition: Following melting, one or more exothermic or endothermic events will signify decomposition. The nature of these peaks will depend on the decomposition pathway and the gaseous products evolved. Thermogravimetric Analysis (TGA) will show a corresponding mass loss. For some acetohydrazide derivatives, decomposition can begin at temperatures above 230°C[1].

-

Influence of Atmosphere: The decomposition profile is expected to differ in inert (e.g., nitrogen) versus oxidative (e.g., air) atmospheres. In the presence of oxygen, decomposition may occur at lower temperatures[1].

Methodologies for Thermal Analysis: A Self-Validating Approach

To rigorously characterize the thermal stability of 2-(Pyridin-2-yl)acetohydrazide, a multi-technique approach is essential. The following experimental protocols are designed to provide a comprehensive and self-validating dataset.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition and the number of decomposition steps.

Experimental Protocol for TGA:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(Pyridin-2-yl)acetohydrazide into a clean, inert TGA pan (e.g., aluminum or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to ensure an oxygen-free environment. For oxidative studies, use a similar flow rate of dry air.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 600°C at a constant heating rate of 10°C/min. The use of multiple heating rates (e.g., 5, 10, 15, and 20°C/min) is recommended for kinetic analysis.

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

Causality Behind Experimental Choices:

-

Sample Size: A small sample size minimizes thermal gradients within the sample, ensuring more accurate temperature measurements.

-

Heating Rate: A rate of 10°C/min is a standard starting point. Varying the heating rate allows for the application of kinetic models to determine the activation energy of decomposition.

-

Atmosphere Control: An inert atmosphere is crucial for studying the intrinsic thermal stability without the influence of oxidation. Comparison with data from an oxidative atmosphere provides a more complete picture of the material's stability under different conditions.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and the thermal nature (endothermic or exothermic) of decomposition processes.

Experimental Protocol for DSC:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 2-(Pyridin-2-yl)acetohydrazide into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

-

Atmosphere: A controlled atmosphere of inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in TGA, at a heating rate of 10°C/min.

-

Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and peak maximum of the melting endotherm and any subsequent decomposition events. Integrate the peak areas to determine the enthalpy changes (ΔH).

Causality Behind Experimental Choices:

-

Hermetically Sealed Pans: These prevent mass loss before the decomposition event, which is crucial for accurate enthalpy measurements of melting. For decomposition studies where gas evolution is expected, a pinhole lid may be used to allow for the escape of gaseous products.

-

Reference Pan: The use of a reference pan allows for the subtraction of the instrument's baseline heat flow, isolating the thermal events of the sample.

Sources

Technical Guide: 2-(Pyridin-2-yl)acetohydrazide in Heterocyclic Synthesis

Executive Summary

2-(Pyridin-2-yl)acetohydrazide (CAS: 673-05-2) represents a pivotal scaffold in modern medicinal chemistry. Unlike its rigid analogue isoniazid (isonicotinohydrazide), the inclusion of a methylene bridge (

This technical guide outlines the robust synthesis of this precursor and details its divergent transformation into bioactive 5-membered heterocycles: 1,3,4-oxadiazoles , 1,2,4-triazoles , and 1,3,4-thiadiazoles .

Part 1: The Precursor Profile

Synthesis of 2-(Pyridin-2-yl)acetohydrazide

The synthesis of the title compound relies on the hydrazinolysis of ethyl 2-pyridylacetate. This reaction is driven by the nucleophilic attack of hydrazine on the ester carbonyl.

Chemical Principle: The reaction equilibrium is shifted forward by the removal of ethanol and the precipitation of the hydrazide product, which typically exhibits lower solubility in the reaction medium than the starting ester.

Experimental Protocol 1.0: Hydrazinolysis

-

Reagents: Ethyl 2-pyridylacetate (10 mmol), Hydrazine hydrate (99%, 15 mmol), Absolute Ethanol (20 mL).

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.65 g (10 mmol) of ethyl 2-pyridylacetate in 20 mL of absolute ethanol.

-

Addition: Add 0.75 g (15 mmol) of hydrazine hydrate dropwise at room temperature to prevent localized overheating.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (System: -

Isolation: Cool the reaction mixture to

. The product often crystallizes spontaneously. If not, reduce solvent volume by 50% under vacuum. -

Purification: Filter the white crystalline solid and wash with cold ethanol (

). Recrystallize from ethanol if necessary. -

Yield Expectation: 85–92%. Melting Point:

.

Part 2: Divergent Synthesis of 5-Membered Heterocycles

The hydrazide moiety (

Visualization: Synthetic Divergence Workflow

Caption: Divergent synthetic pathways from 2-(pyridin-2-yl)acetohydrazide to key heterocyclic pharmacophores.[1]

Pathway A: Synthesis of 1,3,4-Oxadiazoles

Mechanism: Cyclodehydration.[2] Phosphorus oxychloride (

Experimental Protocol 2.1: POCl3-Mediated Cyclization

-

Mixture: Mix 2-(pyridin-2-yl)acetohydrazide (0.01 mol) with an equimolar amount of a substituted aromatic carboxylic acid (0.01 mol).

-

Activation: Add

(5 mL) carefully. -

Reflux: Reflux on a water bath for 4–6 hours.

-

Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mass dropwise into crushed ice/water with vigorous stirring.

reacts violently with water; slow addition controls the exotherm. -

Neutralization: Neutralize the resulting suspension with solid

to pH 7–8. -

Isolation: Filter the solid precipitate, wash with water, and recrystallize from ethanol/DMF.

Pathway B: Synthesis of 1,2,4-Triazoles (Mercapto-derivatives)

Mechanism: Formation of a potassium dithiocarbazate salt followed by hydrazinolysis.

Experimental Protocol 2.2: Base-Catalyzed Cyclization

-

Salt Formation: Suspend 2-(pyridin-2-yl)acetohydrazide (0.01 mol) in ethanol (20 mL) containing KOH (0.015 mol). Add carbon disulfide (

, 0.015 mol) dropwise. -

Stir: Stir at room temperature for 12 hours. The potassium dithiocarbazate salt will precipitate.

-

Cyclization: Add hydrazine hydrate (0.02 mol) to the suspension and reflux for 6 hours. Hydrogen sulfide (

) gas will evolve (use a scrubber). -

Workup: Acidify the cooled mixture with dilute HCl. The 4-amino-5-(pyridin-2-ylmethyl)-4H-1,2,4-triazole-3-thiol will precipitate.

Part 3: Mechanistic Deep Dive

Focus: 1,3,4-Oxadiazole Formation via

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds through an imidoyl chloride intermediate. Steric hindrance at the carboxylic acid's ortho position can significantly retard the initial nucleophilic attack.

Visualization: Cyclodehydration Mechanism

Caption: Step-wise mechanistic flow of POCl3-mediated 1,3,4-oxadiazole synthesis.

Part 4: Medicinal Chemistry Applications[1][3][4][5][6]

The 2-pyridyl-acetohydrazide motif is not merely a linker; it actively contributes to the pharmacophore.

Table 1: Biological Activity Profile

| Heterocycle Derivative | Target Indication | Mechanism of Action | Key Reference |

| 1,3,4-Oxadiazole | Antimicrobial / Antifungal | Inhibition of bacterial cell wall synthesis; disruption of fungal ergosterol biosynthesis. | [1] |

| 1,2,4-Triazole | Anticancer | Inhibition of EGFR kinase; induction of apoptosis in MCF-7 cell lines. | [2] |

| Acylhydrazone | Antileishmanial | Disruption of parasite mitochondrial function; ROS accumulation.[3] | [3] |

| Metal Complexes | DNA Binding | Intercalation into DNA base pairs (promoted by the planar pyridine ring). | [4] |

Structure-Activity Relationship (SAR) Insights

-

The Methylene Bridge: Unlike direct pyridine-hydrazides (e.g., Isoniazid), the

group breaks conjugation between the ring and the carbonyl. This increases the basicity of the pyridine nitrogen, enhancing its ability to form hydrogen bonds or coordinate with metal ions in metalloenzymes. -

Lipophilicity: Derivatives of 2-(pyridin-2-yl)acetohydrazide generally show improved LogP values compared to their 4-pyridyl isomers, facilitating better membrane permeability.

References

-

Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. Available at: [Link][4]

-

Synthesis of 1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

-

Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives. ChemMedChem. Available at: [Link]

-

2-(Pyridin-2-yl)acetohydrazide Compound Summary. PubChem. Available at: [Link]

Sources

Application Notes & Protocols for the Synthesis of Metal Complexes Using 2-(Pyridin-2-yl)acetohydrazide

Introduction: The Versatility of 2-(Pyridin-2-yl)acetohydrazide as a Chelating Ligand

In the field of coordination chemistry, the design and synthesis of novel metal complexes are driven by the quest for new materials with tailored electronic, magnetic, and biological properties. The ligand, 2-(Pyridin-2-yl)acetohydrazide, has emerged as a particularly versatile building block in this endeavor. Its structure, which uniquely combines a pyridine ring and an acetohydrazide moiety, provides multiple donor sites (N, N, O), enabling it to act as a potent chelating agent for a wide array of transition metal ions.

The presence of the pyridine nitrogen, the amide carbonyl oxygen, and the terminal amino group of the hydrazide chain allows for flexible coordination modes. This adaptability, coupled with the potential for keto-enol tautomerism within the hydrazide group under specific pH conditions, dictates the resulting geometry and stability of the metal complexes. The complexes synthesized from this ligand are not mere structural curiosities; they have shown significant promise in diverse applications, including as antimicrobial agents, in the development of luminescent materials, and as catalysts in chemical synthesis.[1][2]

This guide provides a comprehensive overview of the synthesis of metal complexes using 2-(Pyridin-2-yl)acetohydrazide. It is designed for researchers and professionals in chemistry and drug development, offering detailed protocols, the rationale behind experimental choices, and methods for characterization.

Ligand Structure and Coordination Chemistry

The efficacy of 2-(Pyridin-2-yl)acetohydrazide as a ligand stems from its molecular architecture. The spatial arrangement of its donor atoms allows it to form stable five- or six-membered chelate rings with a central metal ion.

Caption: Structure of 2-(Pyridin-2-yl)acetohydrazide.

Coordination Modes:

The ligand typically exhibits bidentate or tridentate coordination. This versatility is primarily due to the keto-enol tautomerism of the hydrazide functional group.

-

Keto Form (Neutral Ligand): In its neutral keto form, the ligand usually acts as a bidentate donor, coordinating through the pyridine nitrogen (N_py) and the carbonyl oxygen (O_co). This is common in reactions performed under neutral conditions.

-

Enol Form (Deprotonated Ligand): In the presence of a base or at higher pH, the ligand can undergo deprotonation to its enol form. This creates a new coordination site at the enolic oxygen and the imine nitrogen, often leading to tridentate (N_py, N_imine, O_enol) chelation. This mode results in highly stable, neutral complexes if the metal ion has a +2 charge.

Caption: Keto-enol tautomerism and resulting coordination modes.

General Principles for the Synthesis of Metal Complexes

The synthesis of metal complexes with 2-(Pyridin-2-yl)acetohydrazide is typically achieved through a straightforward reaction in a suitable solvent. The general principle involves the mixing of a metal salt solution with a solution of the ligand, often with heating to drive the reaction to completion.

Caption: General workflow for synthesizing metal complexes.

Key Experimental Considerations:

-

Molar Ratio: The stoichiometry between the ligand and the metal salt is critical. Ratios of 2:1 (Ligand:Metal) are common for divalent metal ions (e.g., Cu(II), Ni(II), Co(II)), potentially leading to octahedral or square-planar geometries.[3][4] 1:1 ratios are also used, which may result in different coordination spheres, possibly including solvent molecules or counter-ions.[3]

-

Choice of Solvent: Ethanol and methanol are widely used due to their ability to dissolve both the ligand and many common metal salts, and their ease of removal. Dimethylformamide (DMF) can be used for less soluble reactants.

-

pH Control: For many reactions, especially those targeting the deprotonated enol form of the ligand, adjusting the pH is necessary. The addition of a weak base like sodium acetate can facilitate the deprotonation required for tridentate coordination.[5]

-

Metal Salt Anion: The counter-ion of the metal salt (e.g., Cl⁻, NO₃⁻, SO₄²⁻, ClO₄⁻) can influence the final structure. In some cases, the anion may coordinate to the metal center or simply balance the charge of the complex cation. Molar conductance measurements are essential to determine this.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of the Ligand - 2-(Pyridin-2-yl)acetohydrazide

This protocol describes the synthesis of the ligand from ethyl 2-(pyridin-2-yl)acetate and hydrazine hydrate.

Materials:

-

Ethyl 2-(pyridin-2-yl)acetate

-

Hydrazine hydrate (99%)

-

Absolute ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 2-(pyridin-2-yl)acetate (0.1 mol) in absolute ethanol (100 mL).

-

Addition of Hydrazine: To this stirred solution, add hydrazine hydrate (0.2 mol, ~2-fold excess) dropwise. Causality: The excess hydrazine ensures the reaction proceeds to completion, converting all of the ester to the desired hydrazide.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and continue for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After reflux, reduce the volume of the solvent to about one-third of the original volume using a rotary evaporator.

-

Precipitation: Cool the concentrated solution in an ice bath. The white, crystalline product of 2-(Pyridin-2-yl)acetohydrazide will precipitate out.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum desiccator over anhydrous CaCl₂. The typical yield is 80-90%.

Protocol 2: Synthesis of a [Cu(II)(L)₂]Cl₂ Complex

This protocol details the synthesis of a representative copper(II) complex where the ligand (L) is expected to coordinate in its neutral, bidentate form.

Materials:

-

2-(Pyridin-2-yl)acetohydrazide (L)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Methanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Prepare Ligand Solution: Dissolve 2-(Pyridin-2-yl)acetohydrazide (2 mmol) in hot methanol (30 mL) in a 100 mL round-bottom flask. Stir until a clear solution is obtained.

-

Prepare Metal Salt Solution: In a separate beaker, dissolve CuCl₂·2H₂O (1 mmol) in methanol (20 mL).

-

Complexation Reaction: Add the methanolic solution of the metal salt dropwise to the hot, stirred ligand solution. Causality: A gradual addition helps to ensure the formation of a homogeneous product and prevent the precipitation of metal hydroxides. An immediate color change and the formation of a precipitate are typically observed.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 3 hours with continuous stirring. Causality: Refluxing provides the necessary activation energy and time for the coordination bonds to form, leading to a stable complex.

-

Isolation: After the reflux period, cool the mixture to room temperature. The colored precipitate of the complex will settle.

-

Filtration and Washing: Collect the solid complex by vacuum filtration. Wash the product sequentially with small portions of cold methanol and then diethyl ether. Causality: Washing with the reaction solvent (methanol) removes soluble impurities, while a final wash with a volatile, non-coordinating solvent like diethyl ether helps to dry the product quickly.

-

Drying: Dry the final complex in a vacuum desiccator.

Characterization of Metal Complexes

Confirming the successful synthesis and elucidating the structure of the new complex is a critical step. A combination of spectroscopic and physical methods is employed.[3]

| Technique | Purpose | Expected Observations for Complex Formation |

| FT-IR Spectroscopy | Identify ligand coordination sites. | Shift of the ν(C=O) band to a lower frequency (e.g., 1680 cm⁻¹ → 1640 cm⁻¹), indicating coordination via carbonyl oxygen. Changes in ν(N-H) and the appearance of a new ν(C=N) band if enolization occurs. |

| UV-Vis Spectroscopy | Determine the electronic environment and geometry of the metal ion. | Appearance of new d-d transition bands in the visible region, which are characteristic of the metal ion's coordination geometry (e.g., octahedral or square-planar Cu(II)). |

| Molar Conductance | Determine if the complex is an electrolyte or non-electrolyte. | Low conductance values in a non-coordinating solvent (e.g., DMF) suggest a non-electrolytic complex. High values indicate an ionic complex where anions are not coordinated.[3] |

| Magnetic Susceptibility | Determine the number of unpaired electrons and infer geometry. | The measured magnetic moment can distinguish between different possible geometries, such as square-planar (often diamagnetic for Ni(II)) and octahedral (paramagnetic). |

Applications

Metal complexes derived from 2-(Pyridin-2-yl)acetohydrazide and its derivatives have shown significant potential in various fields.

Antimicrobial Textiles: Acetohydrazide-pyridine derivatives, when complexed with metal ions like Cu(II), Ni(II), and Fe(III), can be applied to textiles such as cotton to impart potent antimicrobial properties.[1][2] The metal complex interferes with microbial cellular processes, providing durable resistance against common pathogens.

Table of Antimicrobial Activity for Metal-Complex-Treated Cotton Fabric

| Treatment (CF = Cotton Fabric) | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) |

| Untreated CF | 0 | 0 |

| Ligand-Treated CF | 8 | 7 |

| Fe(III)-Complex-CF | 16 | 15 |

| Co(II)-Complex-CF | 18 | 17 |

| Ni(II)-Complex-CF | 22 | 20 |

| Cu(II)-Complex-CF | 20 | 19 |

| Data synthesized from studies on related pyridyl acetohydrazide derivatives.[1] |

Luminescent Materials: Certain complexes, particularly those with closed-shell metal ions like Zn(II) or Cd(II), can exhibit fluorescence or phosphorescence.[1] This photoluminescent behavior makes them candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.[1] The emission properties can often be tuned by changing the metal ion or modifying the ligand structure.[1]

References

-

INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. Available from: [Link]

-

Tan Sze Yee. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3d TRANSITION METAL COMPLEXES WITH SCHIFF BASE LIGANDS. Available from: [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. Available from: [Link]

-

IISTE.org. (n.d.). Synthesis of New Complexes by Using Pyridine Acetohydrazone Derivatives. Available from: [Link]

-

Zeitschrift für Naturforschung. (2002). Synthesis and Structure of the First Transition Metal Complex with Methanesulfonylhydrazine as a Ligand. Available from: [Link]

-

Wikipedia. (n.d.). Transition metal pyridine complexes. Available from: [Link]

-

PubMed. (1990). Drug-metal interactions: copper(II) complex of the antidiabetic drug acetohexamide and pyridine. Available from: [Link]

-

MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Available from: [Link]

-

ResearchGate. (2020). Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study. Available from: [Link]

-

PubChem. (n.d.). 2-(Pyridin-4-yl)acetohydrazide. Available from: [Link]

-

ACS Publications. (2017). Hydrazine-Assisted Syntheses and Properties of Mercury Tellurides Containing Transition-Metal Complexes. Available from: [Link]

-

ResearchGate. (n.d.). Synthetic protocol of hydrazone ligands (1–2) and their transition metal complexes (3–10). Available from: [Link]

-

Journal of Research in Chemistry. (n.d.). Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Available from: [Link]

Sources

Application of 2-(Pyridin-2-yl)acetohydrazide in the Synthesis of Novel Antimicrobial Agents: A Detailed Guide for Researchers

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. In this context, heterocyclic compounds, particularly those containing the pyridine scaffold, have emerged as a promising avenue for the discovery of new and effective antimicrobial drugs. Among these, 2-(Pyridin-2-yl)acetohydrazide stands out as a versatile and highly valuable building block for the synthesis of a diverse array of potential antimicrobial agents. Its inherent structural features, including the pyridine ring and the reactive hydrazide moiety, provide a fertile ground for the generation of Schiff bases and other derivatives with significant biological activity.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging 2-(Pyridin-2-yl)acetohydrazide for the synthesis of novel antimicrobial compounds. We will delve into the synthetic pathways, characterization techniques, and antimicrobial evaluation methodologies, underpinned by scientific principles and practical insights to facilitate successful research in this critical area.

The Strategic Advantage of the 2-(Pyridin-2-yl)acetohydrazide Scaffold

The therapeutic potential of derivatives of 2-(Pyridin-2-yl)acetohydrazide is rooted in its distinct chemical architecture. The pyridine nucleus is a well-established pharmacophore found in numerous natural products and approved drugs, contributing to interactions with biological targets. The hydrazide group (-CONHNH2) is a key functional group that readily undergoes condensation reactions with aldehydes and ketones to form stable Schiff bases (azines). This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents.

The formation of the azomethine group (-C=N-) in the resulting Schiff bases is often crucial for their biological activity, which is believed to involve interference with microbial cellular processes. Furthermore, the ability of the pyridine nitrogen and the azomethine nitrogen to chelate with metal ions can enhance the antimicrobial potency of the resulting compounds.

Synthesis of Antimicrobial Schiff Bases from 2-(Pyridin-2-yl)acetohydrazide: A Step-by-Step Protocol

The most common and effective method for synthesizing antimicrobial agents from 2-(Pyridin-2-yl)acetohydrazide is through the formation of Schiff bases via condensation with various aromatic or heteroaromatic aldehydes. This protocol outlines a general yet robust procedure.

Protocol 1: Synthesis of N'-[(E)-arylmethylene]-2-(pyridin-2-yl)acetohydrazides (Schiff Bases)

Objective: To synthesize a representative Schiff base of 2-(Pyridin-2-yl)acetohydrazide by condensation with a substituted aromatic aldehyde.

Materials:

-

2-(Pyridin-2-yl)acetohydrazide

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, salicylaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Appropriate TLC solvent system (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 2-(Pyridin-2-yl)acetohydrazide (10 mmol) in absolute ethanol (30 mL) with gentle warming and stirring until a clear solution is obtained.

-

Aldehyde Addition: To this solution, add an equimolar amount (10 mmol) of the selected substituted aromatic aldehyde.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction should be monitored by TLC. To do this, spot the starting materials and the reaction mixture on a TLC plate and elute with an appropriate solvent system. The formation of a new, less polar spot indicates product formation.

-

Product Precipitation and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If necessary, the flask can be placed in an ice bath to facilitate precipitation.

-

Filtration and Washing: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying and Recrystallization: Dry the product in a desiccator or a vacuum oven at a low temperature. For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.

Characterization: The synthesized Schiff bases should be characterized by determining their melting points and using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass spectrometry to confirm their chemical structure.

Workflow for Synthesis and Evaluation

Caption: General workflow for the synthesis of Schiff base derivatives from 2-(Pyridin-2-yl)acetohydrazide and their subsequent antimicrobial evaluation.

In Vitro Antimicrobial Activity Evaluation

The synthesized compounds should be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The following protocols are standard methods for this evaluation.

Protocol 2: Agar Well Diffusion Method for Preliminary Screening

Objective: To qualitatively assess the antimicrobial activity of the synthesized Schiff bases.

Materials:

-

Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

Sterile cork borer

-

Micropipettes

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Standard antibiotic discs (e.g., Ciprofloxacin, Fluconazole) as positive controls

Procedure:

-

Media Preparation and Inoculation: Prepare the appropriate agar medium, sterilize it by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify. Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.

-

Well Preparation: Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.

-

Compound Loading: Prepare solutions of the synthesized compounds in DMSO at a specific concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells. Also, add DMSO to one well as a negative control and place a standard antibiotic disc on the agar as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Objective: To quantitatively determine the lowest concentration of the synthesized compounds that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Standardized inoculum of test microorganisms

-

Solutions of synthesized compounds in a suitable solvent

-

Positive control (microorganism in broth without compound)

-

Negative control (broth only)

-

Microplate reader (optional, for measuring turbidity)

Procedure:

-

Compound Dilution Series: In a 96-well microtiter plate, prepare a two-fold serial dilution of each synthesized compound in the appropriate broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include positive and negative controls on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the absorbance can be read using a microplate reader.

Representative Antimicrobial Activity Data

The following table summarizes representative antimicrobial activity (MIC in µg/mL) of Schiff bases derived from pyridine hydrazide scaffolds against various microorganisms, as reported in the literature for analogous compounds. This data illustrates the potential efficacy of derivatives of 2-(Pyridin-2-yl)acetohydrazide.

| Compound Type | Aromatic Aldehyde Substituent | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |

| Pyridine-hydrazone | 4-Chloro | 16 | 32 | 64 | 128 |

| Pyridine-hydrazone | 4-Nitro | 8 | 16 | 32 | 64 |

| Pyridine-hydrazone | 2-Hydroxy (Salicyl) | 16 | 16 | 64 | 32 |

| Pyridine-hydrazone | 4-Methoxy | 32 | 64 | 128 | >256 |

| Reference Drug | Ciprofloxacin | 1 | 0.5 | 0.25 | NA |

| Reference Drug | Fluconazole | NA | NA | NA | 8 |

Note: The data presented in this table is a compilation of representative values from various studies on similar pyridine-hydrazone derivatives and is for illustrative purposes only. Actual MIC values for derivatives of 2-(Pyridin-2-yl)acetohydrazide must be determined experimentally.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of Schiff bases derived from 2-(Pyridin-2-yl)acetohydrazide is significantly influenced by the nature of the substituent on the aromatic aldehyde. Generally, the following trends are observed:

-

Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring often enhance antimicrobial activity.

-

The presence of a hydroxyl group , particularly at the ortho position (as in salicylaldehyde), can increase activity, possibly due to its ability to form a stable chelate with metal ions.

-

The lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes.

Conclusion

2-(Pyridin-2-yl)acetohydrazide is a highly promising and synthetically accessible scaffold for the development of novel antimicrobial agents. The straightforward synthesis of Schiff base derivatives allows for extensive chemical modifications to optimize their biological activity. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this compound class in the ongoing fight against infectious diseases. Rigorous experimental work, guided by the principles outlined herein, will be instrumental in identifying lead compounds with potent and broad-spectrum antimicrobial properties.

References

- Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents.ResearchGate. [URL: https://www.researchgate.

- Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.MDPI. [URL: https://www.mdpi.com/1996-1944/16/13/4885]

- Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(2-Chlorophenyl)acetohydrazide.Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-protocols-schiff-bases-2-2-chlorophenyl-acetohydrazide]

- In Vitro Assay Protocols for Novel Antimicrobial Compounds.Benchchem. [URL: https://www.benchchem.com/application-notes/in-vitro-assay-protocols-novel-antimicrobial-compounds]

- Pyridine Compounds with Antimicrobial and Antiviral Activities.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8402031/]

- Methods for in vitro evaluating antimicrobial activity: A review.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4888821/]

- Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270632/]

- 2-(pyridin-2-yl)acetohydrazide.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10953699]

Using 2-(Pyridin-2-yl)acetohydrazide to synthesize anticancer compounds

Application Note: Strategic Synthesis & Evaluation of 2-(Pyridin-2-yl)acetohydrazide Derivatives for Oncology

Executive Summary

This guide details the utilization of 2-(pyridin-2-yl)acetohydrazide as a "privileged scaffold" in the design of novel anticancer agents. Unlike simple aliphatic hydrazides, the incorporation of the pyridine ring at the C2 position provides a critical heteroaromatic anchor that enhances water solubility, facilitates hydrogen bonding within the kinase ATP-binding pockets, and enables bidentate/tridentate metal chelation.[1] This document outlines three distinct synthetic pathways—Schiff base formation, heterocyclization to 1,3,4-oxadiazoles, and metallodrug coordination—and provides validated protocols for their execution and biological assessment.[1]

Chemical Rationale: The "Privileged Structure" Hypothesis

The 2-(pyridin-2-yl)acetohydrazide moiety functions as a versatile pharmacophore due to three structural features:

-

The Hydrazide Linker (-CO-NH-NH2): Acts as a hydrogen bond donor/acceptor network capable of interacting with nucleophilic residues (e.g., Ser, Thr) in enzyme active sites.[1]

-

The Pyridine Nitrogen: A proton acceptor at physiological pH, improving bioavailability and facilitating lysosomal trapping in cancer cells.[1]

-

Chelation Potential: The N(pyridine)-N(hydrazide)-O(carbonyl) motif forms stable 5- or 6-membered chelate rings with transition metals (Cu, Pt, Ru), a mechanism proven to induce DNA cleavage via oxidative stress (ROS generation).[1]

Synthetic Workflows

Precursor Synthesis: 2-(Pyridin-2-yl)acetohydrazide

Prerequisite: This step converts the ester into the reactive hydrazide "warhead."[1]

Protocol:

-

Reagents: Ethyl 2-(pyridin-2-yl)acetate (10 mmol), Hydrazine hydrate (80%, 50 mmol), Absolute Ethanol (20 mL).

-

Procedure:

-

Dissolve the ester in absolute ethanol.[1]

-

Add hydrazine hydrate dropwise at 0°C (ice bath) to prevent uncontrolled exotherms.[1]

-

Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (System: CHCl3:MeOH 9:1).[1]

-

Critical Step: Upon completion, concentrate the solvent to 50% volume and cool to 4°C overnight.[1] The excess hydrazine acts as a solvent; removing it fully is crucial to prevent side reactions in subsequent steps.[1]

-

Filter the white crystalline solid, wash with cold ether, and dry.[1]

-

-

Validation: Melting point (approx. 108–110°C); IR shows doublet -NH2 stretch at 3200–3300 cm⁻¹.[1]

Route A: Synthesis of Hydrazone Schiff Bases (The "Warheads")

Application: Targeting ribonucleotide reductase and tubulin polymerization.[1]

Protocol:

-

Reagents: 2-(Pyridin-2-yl)acetohydrazide (1 eq), Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde, 1 eq), Glacial Acetic Acid (Cat. amount), Ethanol.[1][2]

-

Procedure:

-

Dissolve hydrazide in hot ethanol.[1]

-

Add 2–3 drops of glacial acetic acid.[1] Why? The acid protonates the aldehyde carbonyl, making it more electrophilic for the nucleophilic attack of the hydrazide amine.[1]

-

Reflux for 3–5 hours.[1]

-

Cool to room temperature.[1][2] The Schiff base usually precipitates as a solid.[1]

-

-

Purification: Recrystallization from ethanol/DMF.

-

Structural Insight: These compounds exist as E/Z isomers.[1] The E-isomer is thermodynamically favored and usually the active pharmacological species.[1]

Route B: Cyclization to 1,3,4-Oxadiazoles (Metabolic Stability)

Application: Oxadiazoles mimic amide bonds but are resistant to hydrolytic enzymes (peptidases), extending in vivo half-life.[1]

Protocol (POCl3 Cyclodehydration):

-

Reagents: 2-(Pyridin-2-yl)acetohydrazide (1 eq), Aromatic Carboxylic Acid (1 eq), Phosphorus Oxychloride (POCl3, 5 mL/mmol).

-

Procedure:

-

Safety Warning: POCl3 is corrosive and reacts violently with water.[1] Work in a fume hood.

-

Mix the hydrazide and carboxylic acid in a round-bottom flask.

-

Add POCl3 carefully.[1]

-

Reflux at 100–110°C for 4–6 hours.[1]

-

Quenching: Cool the mixture and pour slowly onto crushed ice with vigorous stirring. Neutralize with NaHCO3 solution to pH 7–8.[1]

-

-

Mechanism: POCl3 activates the carboxylic acid to an acid chloride in situ and acts as a dehydrating agent to close the ring.[1]

Route C: Metallodrug Coordination (Bioinorganic Approach)

Application: Copper(II) complexes of these ligands are potent DNA cleavers.[1]

Protocol:

-

Reagents: Hydrazone Ligand (from Route A, 2 eq), CuCl2·2H2O (1 eq), Methanol.[1]

-

Procedure:

-

Validation: Elemental analysis (CHN) and Magnetic Susceptibility (to confirm oxidation state).

Visualization of Workflows

Figure 1: Divergent synthetic pathways from the parent ester to three distinct classes of anticancer agents.

Biological Evaluation Protocols

In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine IC50 values against cancer cell lines (e.g., MCF-7, HeLa, HepG2).[1]

Protocol:

-

Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates; incubate 24h.

-

Treatment: Add compounds (dissolved in DMSO, <0.1% final conc.) at serial dilutions (0.1–100 µM).[1]

-

Incubation: 48–72 hours at 37°C, 5% CO2.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Read: Absorbance at 570 nm. Calculate IC50 using non-linear regression.

DNA Binding Studies (UV-Vis Titration)

Purpose: Verify if the compound intercalates into DNA (common for Route C complexes).[1]

Protocol:

-

Preparation: Prepare a fixed concentration of the compound (20 µM) in Tris-HCl buffer (pH 7.2).

-

Titration: Add increasing increments of CT-DNA (Calf Thymus DNA).[1]

-

Observation: Measure absorption spectra (200–800 nm).

-

Quantification: Use the Benesi-Hildebrand equation to calculate the Binding Constant (

).[1]

Mechanism of Action: The Metal-Redox Pathway

Figure 2: Proposed mechanism for metal-complexed hydrazones involving redox cycling and oxidative DNA damage.

Summary of Key Data Classes

| Compound Class | Key Structural Feature | Primary Target | Typical IC50 Range (µM) |

| Hydrazones | C=N Double Bond | Tubulin, Kinases | 5 – 50 |

| Oxadiazoles | 1,3,4-Oxadiazole Ring | EGFR, VEGFR | 1 – 20 |

| Metal Complexes | Cu/Zn Chelation | DNA (Intercalation) | 0.1 – 10 |

References

-

Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Research on Chemical Intermediates. (2016). Link[1]

-